

A Comprehensive Technical Guide to 3,4,5-Tricaffeoylquinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4,5-Tricaffeoylquinic acid*

Cat. No.: B1664588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth overview of its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and development.

Chemical Identity and Properties

3,4,5-Tricaffeoylquinic acid is chemically defined as (3R,5R)-3,4,5-tris[[*(E*)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid^{[1][2]}. Its structure is characterized by a quinic acid core esterified with three caffeoyl groups.

Table 1: Physicochemical Properties of **3,4,5-Tricaffeoylquinic Acid**

Property	Value	Reference
IUPAC Name	(3R,5R)-3,4,5-tris[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1-hydroxycyclohexane-1-carboxylic acid	[1] [2]
CAS Number	86632-03-3	[1]
Molecular Formula	C34H30O15	[1]
Molecular Weight	678.6 g/mol	[1]
Exact Mass	678.1585 Da	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1] [3]
Appearance	Powder	[2]
Storage	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[1]

Biological Activities and Therapeutic Potential

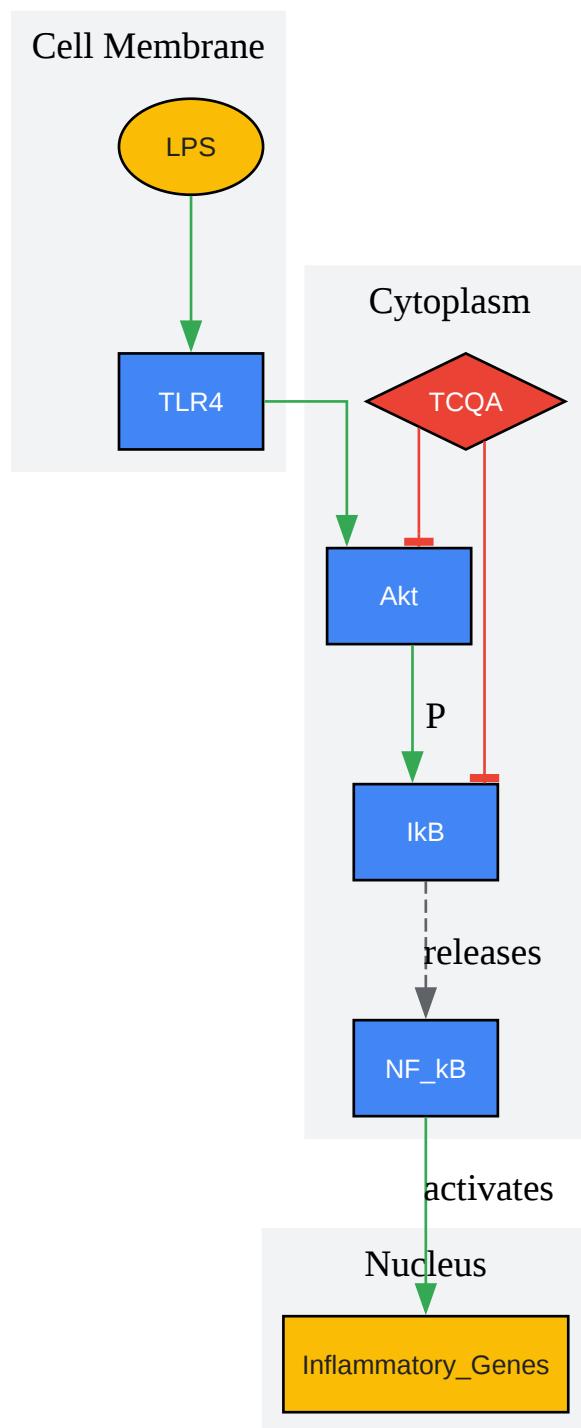
3,4,5-Tricaffeoylquinic acid exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and hair growth-promoting effects. These activities are attributed to its influence on several key signaling pathways.

Neurogenesis and Cognitive Enhancement

Studies have shown that **3,4,5-tricaffeoylquinic acid** can induce adult neurogenesis and improve cognitive function in aging models^{[3][4]}. It has been observed to enhance learning and memory, suggesting its potential in addressing age-related cognitive decline^{[3][4]}.

Anti-inflammatory Effects

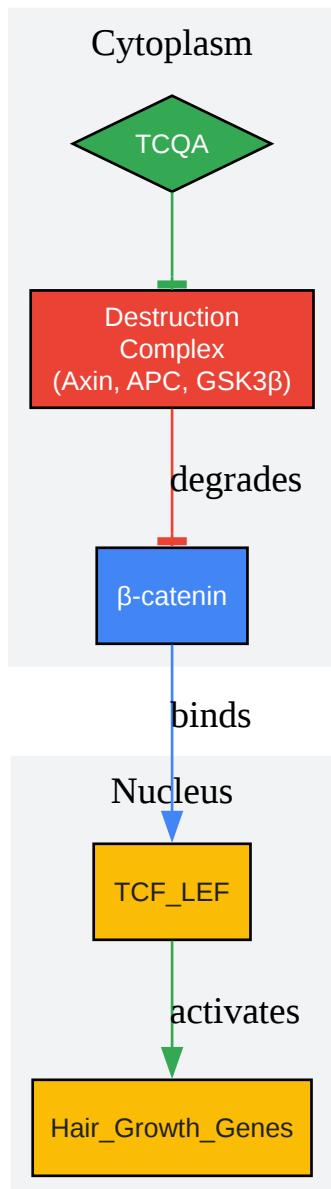
The compound demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. This is achieved through the suppression of key signaling pathways such as the nuclear factor-kappa B (NF- κ B) and Akt pathways in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF- α) and lipopolysaccharide (LPS)[5][6].


Hair Growth Promotion

3,4,5-Tricaffeoylquinic acid has been shown to promote the anagen (growth) phase of the hair cycle. This effect is mediated through the activation of the Wnt/ β -catenin signaling pathway, a critical regulator of hair follicle development and regeneration[1][2].

Signaling Pathways

The biological activities of **3,4,5-tricaffeoylquinic acid** are underpinned by its modulation of specific intracellular signaling cascades.


Inhibition of NF- κ B and Akt Signaling

[Click to download full resolution via product page](#)

Caption: Inhibition of LPS-induced inflammatory signaling by **3,4,5-Tricaffeoylquinic acid**.

Activation of Wnt/β-catenin Signaling

[Click to download full resolution via product page](#)

Caption: Activation of Wnt/β-catenin pathway for hair growth by **3,4,5-Tricaffeoylquinic acid**.

Experimental Protocols

Quantification of **3,4,5-Tricaffeoylquinic Acid** in Plant Extracts by HPLC-MS

This protocol outlines the methodology for the extraction and quantification of **3,4,5-tricaffeoylquinic acid** from plant materials, such as sweet potato leaves.

4.1.1 Extraction

- Air-dry and powder the plant material.
- Extract the powdered material (e.g., 100 g) with methanol (e.g., 3 x 300 mL) for 24 hours at room temperature.
- Remove the solvent under vacuum using a rotary evaporator at 30°C to obtain the dry extract.
- For analysis, dissolve the dry extract to a known concentration (e.g., 1000 mg/L).

4.1.2 HPLC-MS/MS Analysis

- Chromatographic System: Utilize a UHPLC system coupled to a tandem mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) is suitable. Maintain the column temperature at 40°C.
- Mobile Phase: Employ a gradient elution with:
 - Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
- Detection: Use electrospray ionization (ESI) in negative mode for mass spectrometric detection.
- Quantification: Compare the peak area of the analyte in the sample with a standard curve generated from known concentrations of a **3,4,5-tricaffeoylquinic acid** standard.

In Vitro Neurogenesis Assay in Human Neural Stem Cells (hNSCs)

This protocol details the assessment of the neurogenic potential of **3,4,5-tricaffeoylquinic acid** on hNSCs.

4.2.1 Cell Culture and Treatment

- Culture hNSCs in an appropriate growth medium.
- Induce differentiation by switching to a differentiation medium.
- Treat the differentiating hNSCs with various concentrations of **3,4,5-tricaffeoylquinic acid** (e.g., 1, 5, 10, 20 μ M) for different time points (e.g., 24, 48, 72, 96 hours).

4.2.2 Cell Viability Assay (MTT Assay)

- Following treatment, add MTT solution to the cells and incubate.
- Solubilize the formazan crystals and measure the absorbance to determine cell viability.

4.2.3 Immunofluorescence Staining for Neuronal Markers

- Fix the treated cells and permeabilize them.
- Incubate with primary antibodies against neuronal markers (e.g., β 3-tubulin), oligodendrocyte markers (e.g., MBP), and astrocyte markers (e.g., GFAP).
- Incubate with corresponding fluorescently labeled secondary antibodies.
- Visualize and quantify the expression of markers using confocal microscopy.

In Vivo Neurogenesis and Cognitive Function Assessment in SAMP8 Mice

This protocol describes the evaluation of **3,4,5-tricaffeoylquinic acid**'s effect on neurogenesis and memory in an accelerated aging mouse model.

4.3.1 Animal Treatment

- Administer **3,4,5-tricaffeoylquinic acid** (e.g., 5 mg/kg) orally to SAMP8 mice daily for 30 days.
- Administer bromodeoxyuridine (BrdU) to label proliferating cells.

4.3.2 Behavioral Testing (Morris Water Maze)

- Train the mice to find a hidden platform in a pool of water.
- Assess spatial learning and memory by recording the time taken to find the platform and the time spent in the target quadrant after the platform is removed.

4.3.3 Immunohistochemistry

- Perfusion fix the mice and collect brain tissue.
- Prepare coronal brain sections.
- Perform immunohistochemical staining for BrdU (newly divided cells) and neuronal markers like NeuN (mature neurons) or stem cell markers like GFAP in the dentate gyrus.
- Quantify the number of double-positive cells (e.g., BrdU+/NeuN+) to assess adult neurogenesis.

In Vitro Anti-inflammatory Assay in Human Keratinocytes

This protocol details the investigation of the anti-inflammatory effects of **3,4,5-tricaffeoylquinic acid**.

4.4.1 Cell Culture and Treatment

- Culture human keratinocytes.
- Pre-treat the cells with **3,4,5-tricaffeoylquinic acid** at various concentrations.
- Stimulate inflammation by adding TNF- α or LPS.

4.4.2 Analysis of Inflammatory Mediators

- Measure the levels of cytokines (e.g., IL-1 β , IL-8) and chemokines (e.g., CCL17, CCL27) in the cell culture supernatant using ELISA.

4.4.3 Western Blot Analysis for Signaling Proteins

- Lyse the treated cells and separate proteins by SDS-PAGE.
- Transfer the proteins to a membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-Akt, phospho-I κ B α).
- Incubate with HRP-conjugated secondary antibodies and detect the protein bands using chemiluminescence.

In Vivo Hair Growth Promotion Assay in C3H Mice

This protocol outlines the evaluation of the hair growth-promoting effects of **3,4,5-tricaffeoylquinic acid**.

4.5.1 Animal Model and Treatment

- Use C3H mice, which have a synchronized hair cycle.
- Shave a defined area on the back of the mice to induce the anagen phase.
- Topically apply a solution of **3,4,5-tricaffeoylquinic acid** to the shaved area daily.

4.5.2 Assessment of Hair Growth

- Visually monitor and photograph the shaved area to observe hair regrowth.

4.5.3 Immunohistochemistry for β -catenin

- Collect skin tissue from the treated area.
- Perform immunohistochemical staining for β -catenin to assess the activation of the Wnt/ β -catenin pathway in the hair follicles.

Conclusion

3,4,5-Tricaffeoylquinic acid is a promising natural compound with multifaceted therapeutic potential. Its well-defined chemical properties and demonstrated biological activities, particularly in the realms of neuroprotection, anti-inflammation, and hair growth, make it a compelling candidate for further investigation and development. The experimental protocols

and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding and application of this remarkable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylequinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β -catenin-mediated hair growth induction effect of 3,4,5-tri- O-caffeoylequinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor- α -stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF- κ B-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,4,5-Tricaffeoylquinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664588#3-4-5-tricaffeoylquinic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com